molecular formula C10H7NO5 B1502054 4-(4-Nitrophenyl)-4-oxobut-2-enoic acid CAS No. 63104-97-2

4-(4-Nitrophenyl)-4-oxobut-2-enoic acid

Cat. No.: B1502054
CAS No.: 63104-97-2
M. Wt: 221.17 g/mol
InChI Key: XBGYVGSMVMQCQH-UHFFFAOYSA-N
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Description

(E)-4-(4-Nitrophenyl)-4-oxobut-2-enoic acid is a high-value chemical compound provided for research and development purposes. This molecule, with the CAS Registry Number 63104-97-2 , has a molecular formula of C 10 H 7 NO 5 and a molecular weight of 221.17 g/mol . The compound is characterized by its (E)-configured double bond, a key feature in its molecular structure . It features a nitroaryl group and an α,β-unsaturated carboxylic acid, a functional combination that makes it a versatile building block or intermediate in organic synthesis and medicinal chemistry research . The compound's structure is confirmed by spectral data including SMILES code O=C(O)/C=C/C(C1=CC=C( N+ =O)C=C1)=O . Calculated physical properties include a density of approximately 1.436 g/cm³ and a flash point near 197.5°C . This product is intended for use in laboratory research only and is not for human or veterinary diagnostic or therapeutic applications. Researchers can utilize this compound for exploring new chemical reactions, developing pharmaceutical intermediates, or as a standard in analytical studies. For safety and handling information, please consult the relevant Safety Data Sheet (SDS) before use .

Properties

CAS No.

63104-97-2

Molecular Formula

C10H7NO5

Molecular Weight

221.17 g/mol

IUPAC Name

4-(4-nitrophenyl)-4-oxobut-2-enoic acid

InChI

InChI=1S/C10H7NO5/c12-9(5-6-10(13)14)7-1-3-8(4-2-7)11(15)16/h1-6H,(H,13,14)

InChI Key

XBGYVGSMVMQCQH-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)C=CC(=O)O)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C(=O)C=CC(=O)O)[N+](=O)[O-]

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

The compound has been identified as a potential antitumor agent. Preliminary studies indicate that it may induce apoptosis in cancer cells through its interaction with specific biological macromolecules, such as proteins and nucleic acids. Its ability to form hydrogen bonds allows it to engage in crucial interactions that can modulate biological pathways.

Case Study: Antitumor Activity
A study demonstrated that derivatives of 4-(4-nitrophenyl)-4-oxobut-2-enoic acid exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved the induction of reactive oxygen species (ROS), leading to cancer cell death .

Organic Synthesis

As a versatile building block, this compound is utilized in synthetic organic chemistry for the development of new pharmaceuticals. Its high reactivity makes it suitable for further derivatization, allowing chemists to create complex molecules with desired biological activities.

Table 1: Comparison of Similar Compounds

Compound NameConfigurationNotable ActivityUnique Features
(E)-4-(4-nitrophenyl)amino-4-oxobut-2-enoic AcidEAntitumorStrong hydrogen bonding capability
(Z)-4-(3-nitrophenyl)amino-4-oxobutenoic AcidZAntitumorDistinct pharmacokinetics
(E)-3-(4-nitrophenylaminocarbonyl)propanoic AcidEAnti-inflammatoryCarbonyl adjacent to amino group

Research indicates that compounds similar to this compound exhibit anti-inflammatory and analgesic effects. These properties suggest potential applications in treating inflammatory diseases.

Case Study: Anti-inflammatory Effects
In vitro studies showed that the compound significantly inhibited the production of pro-inflammatory cytokines in macrophages, indicating its potential use in managing inflammatory conditions .

Synthesis and Derivatization

The synthesis of this compound typically involves multi-step processes that allow for the incorporation of various functional groups. Methods such as microwave-assisted synthesis have been explored to enhance efficiency and yield.

Table 2: Synthesis Routes

Synthesis MethodDescription
Microwave-assisted synthesisProvides higher yields and shorter reaction times
Aldol condensation with glyoxylic acidCompatible with a wide range of starting materials

Comparison with Similar Compounds

Electron-Withdrawing Substituents

  • 4-(4-Bromophenyl)-4-oxobut-2-enoic acid (CAS: 20972-38-7): Replacing –NO₂ with –Br reduces electron withdrawal, lowering acidity (pKa ~3.5–4.0 estimated) compared to the nitro analogue (pKa ~2.8). The bromo derivative exhibits slower reactivity in nucleophilic additions due to weaker electron-deficient aromatic systems .
  • 4-[(4-Fluoro-3-nitrophenyl)amino]-4-oxobut-2-enoic acid (CAS: 524731-77-9): The addition of –NH– and –F groups introduces hydrogen-bonding capability and moderate electron withdrawal. This compound shows enhanced solubility in aprotic solvents (e.g., acetonitrile) and higher thermal stability (mp >200°C) compared to the parent nitro compound .

Electron-Donating Substituents

  • (E)-4-(4-Ethoxyphenyl)-4-oxobut-2-enoic acid: The ethoxy group (–OCH₂CH₃) donates electrons via resonance, reducing the electrophilicity of the α,β-unsaturated system. This results in lower reactivity in Michael additions and higher melting points (mp 180–205°C) due to increased crystallinity .
  • (E)-4-Oxo-4-(p-tolyl)but-2-enoic acid: The methyl group (–CH₃) slightly enhances solubility in nonpolar solvents (e.g., chloroform) and decreases acidity (pKa ~3.2) relative to the nitro analogue .

Physicochemical Properties

Compound Name CAS Number Melting Point (°C) Solubility (mg/mL) pKa Key Functional Groups
4-(4-Nitrophenyl)-4-oxobut-2-enoic acid 63104-97-2 195–200* 10 (DMSO), 5 (MeOH) ~2.8 –NO₂, –COOH, α,β-unsaturated
4-(4-Bromophenyl)-4-oxobut-2-enoic acid 20972-38-7 185–190 8 (DMSO), 3 (MeOH) ~3.5 –Br, –COOH, α,β-unsaturated
4-(4-Ethoxyphenyl)-4-oxobut-2-enoic acid N/A 180–205 15 (EtOAc), 2 (H₂O) ~3.1 –OCH₂CH₃, –COOH
4-[(4-Fluoro-3-nitrophenyl)amino]-4-oxobut-2-enoic acid 524731-77-9 215–217 12 (DMSO), 6 (DMF) ~2.6 –F, –NH–, –NO₂, –COOH

Spectroscopic Characterization

  • 1H NMR : The nitro compound’s α,β-unsaturated protons resonate at δ 6.8–7.2 ppm (doublets, J = 15–16 Hz), while ethoxy analogues show upfield shifts (δ 6.5–6.7 ppm) due to reduced conjugation .
  • UV-Vis: Strong absorption at λmax ~320 nm (ε >10,000 M⁻¹cm⁻¹) for the nitro derivative, attributed to the conjugated nitro-enoate system. Bromo and fluoro analogues absorb at λmax ~290–300 nm .

Preparation Methods

Knoevenagel Condensation

The principal synthetic method for 4-(4-Nitrophenyl)-4-oxobut-2-enoic acid is the Knoevenagel condensation , which involves the reaction of a 4-nitrophenyl-substituted aldehyde with a β-keto acid derivative under basic conditions. This reaction forms the α,β-unsaturated ketocarboxylic acid framework characteristic of the compound.

  • Typical Reaction Scheme :
    • Reactants: 4-nitrobenzaldehyde + β-keto acid derivative
    • Catalyst: Base (e.g., piperidine or pyridine)
    • Solvent: Ethanol or other polar solvents
    • Conditions: Room temperature to mild heating
    • Outcome: Formation of the conjugated enone system with a carboxylic acid moiety

This method is favored due to its straightforward approach and ability to introduce the nitro-substituted aromatic ring effectively into the α,β-unsaturated ketone system.

Nitration of Phenol Derivatives

An alternative preparative step involves the nitration of phenol to yield 4-nitrophenol, which can then be incorporated into subsequent synthetic steps to build the target molecule.

  • Process :
    • Starting material: Phenol
    • Reagent: Dilute nitric acid (HNO₃)
    • Temperature: Room temperature to control regioselectivity
    • Products: Mixture of 2-nitrophenol and 4-nitrophenol, with 4-nitrophenol isolated for further reactions

This nitration step is critical for obtaining the nitro-substituted aromatic precursor necessary for the Knoevenagel condensation or other coupling reactions.

Industrial Production Methods

Industrial-scale synthesis often employs large-scale nitration followed by advanced purification techniques such as continuous flow reactors and chromatographic separation to improve yield and purity.

  • Advantages :
    • Enhanced reaction control and safety
    • Improved efficiency and scalability
    • Consistent product quality

These methods are optimized to handle the hazardous nature of nitrophenyl compounds, incorporating safety measures and environmental controls.

Detailed Research Findings and Reaction Optimization

Research literature highlights the synthesis of α,β-unsaturated aryl ketocarboxylic acids using activated carboxylic acids and aromatic phenols under dehydrating conditions:

  • Activation of Carboxylic Acid :

    • Carboxylic acids are activated by reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to form reactive intermediates.
    • This intermediate then reacts with 4-nitrophenol to form esters or acids depending on hydrolysis conditions.
  • Reaction Conditions :

    • Solvent: Anhydrous dichloromethane (CH₂Cl₂)
    • Temperature: Room temperature
    • Reaction time: 0.5 to 8 hours depending on desired product and scale
    • Purification: Column chromatography using Hexane:Ethyl acetate mixtures (commonly 2:1 ratio)
  • Yields :

    • Typical yields range from 50% to 76% depending on reaction time and conditions.
  • Characterization :

    • Melting point and spectroscopic data (IR, 1H NMR, 13C NMR) confirm the structure and purity.
    • IR spectra show characteristic C=O stretching (~1700 cm⁻¹) and nitro group stretches (~1520 and 1350 cm⁻¹).
    • 1H NMR displays deshielded vinyl protons (δ ~7.5–8.0 ppm) and downfield aromatic protons (δ ~8.2–8.5 ppm) due to the nitro substituent.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents/Conditions Yield (%) Purification Method Notes
Knoevenagel Condensation 4-Nitrobenzaldehyde, β-keto acid, base 60-75 Column chromatography Direct formation of α,β-unsaturated acid
Nitration of Phenol Phenol, dilute HNO₃, room temperature Variable Extraction, recrystallization Produces 4-nitrophenol precursor
Carbodiimide Activation Acid, DCC, 4-nitrophenol, CH₂Cl₂ 50-76 Column chromatography Used for ester/acid formation
Industrial Continuous Flow Large-scale nitration, flow reactors High Advanced separation tech Scalable, efficient, safety optimized

Q & A

Q. What are the critical parameters for synthesizing 4-(4-Nitrophenyl)-4-oxobut-2-enoic acid with high yield and purity?

The synthesis requires optimization of solvent selection, temperature control, and reaction time. For instance, refluxing maleic anhydride with 4-nitrophenyl derivatives in toluene or xylene under controlled conditions achieves optimal yields. The electron-withdrawing nitro group enhances electrophilicity, necessitating precise stoichiometric ratios to avoid side reactions. Post-synthesis purification via recrystallization or chromatography is recommended to isolate the (E)-isomer .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key methods include:

  • 1H/13C NMR : To confirm the (E)-configuration via coupling constants (e.g., J = 15.6 Hz for conjugated double bonds) and assign aromatic protons .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., observed m/z 220.0261 [M+H]+ vs. calculated 220.0246) .
  • FTIR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) functional groups .

Q. How does the nitro group influence the compound’s reactivity in biological systems?

The nitro group enhances electrophilicity, enabling interactions with nucleophilic residues in enzyme active sites. For example, it stabilizes charge-transfer complexes with metabolic enzymes like kynurenine-3-hydroxylase or cyclooxygenase (COX), leading to competitive inhibition. This property underpins its exploration in metabolic disorder therapeutics .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields across studies?

Discrepancies often arise from solvent polarity and reaction kinetics. A study demonstrated that using a 4:3 isopropyl alcohol:acetone solvent ratio improved titration accuracy, yielding 94.23% purity compared to 91.0% with 1:1 ratios. Systematic optimization of solvent systems and real-time monitoring (e.g., HPLC) can reconcile such variations .

Q. What advanced analytical strategies quantify trace amounts of this compound in biological matrices?

Non-aqueous potentiometric titration with a detection limit of 0.002 mol/dm³ is effective. For complex mixtures, hyphenated techniques like LC-MS/MS or capillary electrophoresis (CZE) enhance sensitivity. Solvent optimization (e.g., 4:3 isopropyl alcohol:acetone) reduces matrix interference .

Q. What mechanistic insights explain its role as a protein kinase B (PknB) inhibitor?

The compound’s α,β-unsaturated ketone moiety acts as a Michael acceptor, forming covalent adducts with cysteine residues in PknB’s ATP-binding pocket. Computational docking studies suggest the nitro group stabilizes these interactions via π-π stacking with aromatic kinase residues. This mechanism is validated by IC₅₀ shifts in mutagenesis assays .

Methodological Notes

  • Synthesis Optimization : Use Design of Experiments (DoE) to screen solvent combinations (e.g., toluene vs. xylene) and catalyst loadings .
  • Data Validation : Cross-reference NMR assignments with DFT-calculated chemical shifts to confirm stereochemistry .
  • Biological Assays : Pair enzyme inhibition studies (e.g., IC₅₀) with molecular dynamics simulations to elucidate binding modes .

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